

Application Notes and Protocols: Extraction of Mirabijalone D from Mirabilis jalapa

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabijalone D is a rotenoid isolated from the roots of Mirabilis jalapa, a plant commonly known as the four-o'clock flower. Rotenoids are a class of naturally occurring compounds known for their insecticidal and piscicidal properties, and more recently, they have garnered interest for their potential pharmacological activities, including anticancer effects. Mirabijalone D, along with its analogs (mirabijalone A-C), was first identified in 2002. These compounds are of significant interest to researchers in natural product chemistry and drug discovery for their unique structures and potential therapeutic applications.

This document provides a detailed protocol for the extraction, isolation, and purification of **mirabijalone D** from the roots of Mirabilis jalapa, based on the original isolation studies and general phytochemical practices.

Data Presentation

Currently, specific quantitative yield data for the extraction of **mirabijalone D** from Mirabilis jalapa roots is not extensively reported in publicly available literature. The initial isolation was focused on structure elucidation. However, typical yields for rotenoids from plant materials can vary widely depending on the plant's geographical origin, age, and the extraction method employed. For context, general methanolic extraction of Mirabilis jalapa roots has been



reported to yield around 15-16% of crude extract. The subsequent purification steps will significantly reduce the final yield of the pure compound.

| Parameter | Value | Reference |
|--------------------------------|--|-----------|
| Plant Material | Dried, powdered roots of Mirabilis jalapa | [1][2] |
| Initial Extraction Solvent | 95% Ethanol | [2] |
| Crude Methanolic Extract Yield | ~15.23% w/w | [3] |
| Purified Mirabijalone D Yield | Data not available | |
| Key Analytical Techniques | Column Chromatography, TLC, HPLC, NMR, MS | [1][2] |

Experimental Protocols

The following protocols are based on the established methods for isolating rotenoids from Mirabilis jalapa roots.

Plant Material Preparation

- Collection and Identification: Collect fresh roots of Mirabilis jalapa. Ensure proper botanical identification.
- Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.
- Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Rotenoid Mixture

This protocol utilizes a sequential extraction with solvents of increasing polarity to remove fats and pigments before extracting the desired rotenoids.

Defatting:



- Macerate the powdered root material (e.g., 1 kg) in petroleum ether (3 x 3 L) for 24 hours each time at room temperature. This step removes nonpolar compounds like fats and waxes.
- Discard the petroleum ether extracts.
- Air-dry the defatted plant material.
- Ethanolic Extraction:
 - Extract the air-dried, defatted root powder with 95% ethanol (3 x 5 L) at room temperature for 48 hours for each extraction.
 - Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude ethanolic extract is partitioned to separate compounds based on their polarity.

- Solvent-Solvent Partitioning:
 - Suspend the crude ethanolic extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
 - The rotenoids, including mirabijalone D, are expected to be concentrated in the chloroform and ethyl acetate fractions.
 - Concentrate each fraction using a rotary evaporator.

Isolation and Purification of Mirabijalone D

Column chromatography is the primary method for isolating individual compounds from the enriched fractions.

- Silica Gel Column Chromatography of the Chloroform Fraction:
 - Prepare a silica gel (60-120 mesh) column packed in n-hexane.



- Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the column.
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
- Collect fractions of 20-25 mL and monitor the separation by Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - Use pre-coated silica gel TLC plates.
 - Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
 - Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
 - Pool the fractions containing compounds with similar Rf values to mirabijalones.
- Further Purification by Column Chromatography and/or Preparative HPLC:
 - Subject the pooled fractions containing the compound of interest to further column chromatography using a finer grade of silica gel (230-400 mesh) and a more refined gradient of solvents.
 - For final purification to obtain high-purity mirabijalone D, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrilewater mobile phase is recommended.

Structure Elucidation

The structure of the isolated pure compound should be confirmed using modern spectroscopic techniques:

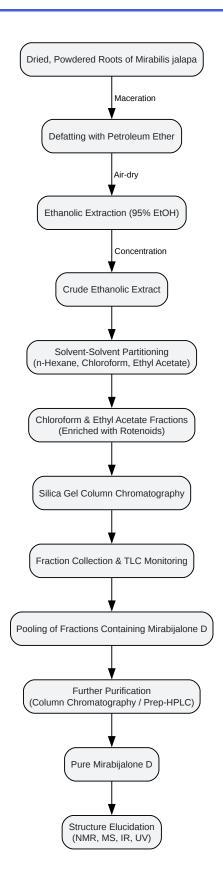
 Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).



- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations Experimental Workflow



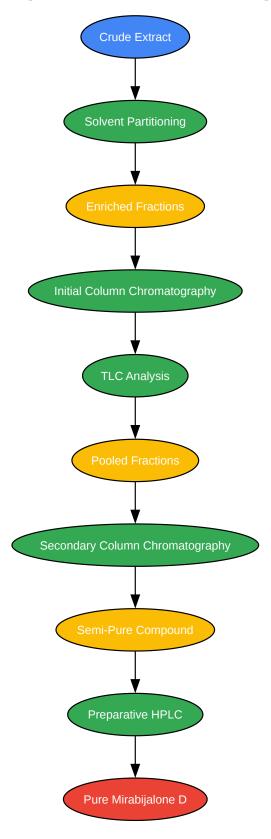


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Caption: Workflow for the extraction and isolation of **Mirabijalone D**.



Logical Relationship of Purification Steps



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Caption: Logical flow of the purification process for Mirabijalone D.

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